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Summary of Vistusertib Dosing in Clinical Trials

Cancer Type Phase
Combination
Therapy

Recommended Phase
II Dose (RP2D) /
Schedule

Key Tolerability
Findings

Glioblastoma
Multiforme [1]

I Temozolomide 125 mg BID, 2 days

on/5 days off weekly [1]

Well tolerated; most

adverse events (AEs)
were Grade 1-2 (fatigue,

GI symptoms, rash) [1]

Endometrial
Cancer [2]

I/II Anastrozole 125 mg BID, 2

consecutive days per
week [2]

Manageable AEs; most

common Grade ≥2 AEs:
fatigue, lymphopenia,

hyperglycemia, diarrhea
[2]

NF2-Associated
Meningiomas [3]

II Monotherapy 125 mg BID, 2
consecutive days per

week [3]

Poorly tolerated; 78% had
Grade 3/4 AEs, 50%

discontinued due to side
effects [3]
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Cancer Type Phase
Combination
Therapy

Recommended Phase
II Dose (RP2D) /
Schedule

Key Tolerability
Findings

Paediatric
Advanced
Malignancies [4]

I/II Monotherapy or
with

Chemotherapy

75 mg/m² BID, 2 days
on/5 days off weekly

(equivalent to adult 125
mg BID dose) [4]

Monotherapy well
tolerated; combination

with chemo (TOTEM)
caused significant

hematologic toxicity [4]

Detailed Experimental Protocols

The determination of the RP2D involved careful clinical trial design. Here are the methodologies from the

key studies:

Study Design and Dose Escalation: The Phase I study in glioblastoma used a standard 3 + 3
design for dose escalation. The starting dose was Vistusertib 100 mg twice daily on a "2 days on/5

days off" weekly schedule, combined with Temozolomide. The dose was successfully escalated to
125 mg BID, which was established as the RP2D [1].

Safety and Toxicity Assessment: Across all trials, safety was a primary objective. Adverse events
(AEs) were systematically captured and graded according to the Common Terminology Criteria for
Adverse Events (CTCAE)—versions 4.0 or 4.03. Patients underwent regular physical examinations,
vital sign monitoring, and laboratory tests (including hematology and clinical chemistry) to assess

organ function [3] [2].
Dose Modification Rules: Protocols included clear guidelines for managing toxicity. For example, in

the NF2 meningioma trial, if patients experienced Grade 3 or 4 toxicities, sequential dose reductions
were predefined—first to 100 mg BID, and then to 75 mg BID on the same intermittent schedule—

provided the AEs resolved to Grade 2 or lower after temporarily holding the drug [3].
Pharmacokinetic (PK) Analysis: In the paediatric trial, researchers confirmed the appropriateness of

the dose by performing pharmacokinetic studies. They compared drug exposure levels in children to
established data from adults, ensuring the 75 mg/m² BID dose provided comparable systemic

exposure to the adult RP2D of 125 mg BID [4].

Vistusertib's Mechanism of Action
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Vistusertib is a dual inhibitor of the mTORC1 and mTORC2 complexes. The following diagram illustrates

the signaling pathway it targets.
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This diagram shows that Vistusertib directly inhibits both mTOR complexes, thereby blocking cancer cell

growth and proliferation while also preventing the activation of AKT via mTORC2, a mechanism that can

cause resistance with mTORC1-only inhibitors [3].

Key Considerations for Researchers

Tolerability is Schedule-Dependent: The high rate of severe adverse events in the NF2 study [3],

compared to better tolerability in others [1] [2], highlights that the 125 mg BID intermittent dose is
effective but has a narrow therapeutic index. Tolerability may vary significantly by patient

population.
Combination Therapy Challenges: The paediatric trial demonstrated that while Vistusertib
monotherapy was manageable, combining it with cytotoxic chemotherapy (topotecan-temozolomide)
led to significant hematologic toxicity, requiring dose delays and reductions [4]. This is a critical

consideration for designing future combination regimens.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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